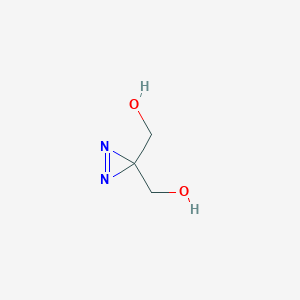

(3H-二氮杂环-3,3-二亚基)二甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3H-Diazirine-3,3-diyl)dimethanol” is a chemical compound with the molecular formula C3H6N2O2 and a molecular weight of 102.09 . It is also known as DDM and is a heterobifunctional crosslinking reagent that is widely used in chemical biology and protein chemistry research.

Synthesis Analysis

The synthesis of diazirines involves the generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond . The ability to rapidly and controllably generate carbenes from stable and readily accessed precursor molecules allows one to label (or ‘tag’) binding partners, isolate reaction products, or crosslink polymer materials .Molecular Structure Analysis

The molecular structure of “(3H-Diazirine-3,3-diyl)dimethanol” consists of a diazirine ring with two hydroxymethyl groups attached to it . The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom .Chemical Reactions Analysis

Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond . This makes diazirine motifs popular as carbene precursors, for applications ranging from biological target identification through to adhesion of commodity plastics .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3H-Diazirine-3,3-diyl)dimethanol” include its molecular formula C3H6N2O2 and a molecular weight of 102.09 .科学研究应用

Biological Target Identification

Diazirines like (3H-Diazirine-3,3-diyl)dimethanol are often used in biological target identification experiments. They are preferred over alternative labeling groups such as nitrenes or benzophenones due to their ability to outperform in terms of stability and reactivity .

Proteomics

In proteomics, diazirines serve as labeling agents that can help in identifying and quantifying proteins in different samples, aiding in understanding protein structure and function .

Polymer Crosslinking

Diazirines are utilized in polymer science for crosslinking polymers. This application is crucial for enhancing the physical properties of polymeric materials, such as strength and thermal stability .

Adhesion

The compound’s ability to form covalent bonds upon irradiation makes it useful in adhesion applications, particularly in developing adhesive materials that require a strong and durable bond .

Genetically Encoded Protein Structures

The trifluoromethyl aryl diazirine motif has been genetically encoded into protein structures using expanded genome techniques, which allows for precise labeling and tracking of proteins within cells .

Medicinal Chemistry

In medicinal chemistry, diazirines are used as photoaffinity labels for drug development, allowing researchers to study drug-receptor interactions with high specificity .

作用机制

Target of Action

Diazirines, a class of organic molecules to which this compound belongs, are often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .

Mode of Action

Diazirines can serve as precursors for carbenes by loss of a molecule of dinitrogen . For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds . Hence, diazirines have grown in popularity as small, photo-reactive, crosslinking reagents .

Biochemical Pathways

Diazirines are known to undergo rapid insertion into any nearby c–h, o−h, or n−h bond, which can lead to the formation of new bonds in complex biological, chemical, or mechanical mixtures .

Pharmacokinetics

Most diazirines are stable to commonly used synthetic reaction conditions and are thermally stable .

Result of Action

Diazirines can allow for uv light-induced covalent modification of a biological target .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3H-Diazirine-3,3-diyl)dimethanol. For instance, diazirines can be readily activated using light (ca. 350-365 nm), heat (typically 110-130°C), or electrical stimulation . The activation energy and activation temperature of aryl diazirines can be varied through the rational manipulation of electronic properties .

属性

IUPAC Name |

[3-(hydroxymethyl)diazirin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c6-1-3(2-7)4-5-3/h6-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDYUEZXLYCRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(N=N1)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2904935.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2904939.png)

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)

![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)